molecular formula C12H18O3S B14403256 2-(Methanesulfonyl)-4-(2-methylbutan-2-yl)phenol CAS No. 88041-63-8

2-(Methanesulfonyl)-4-(2-methylbutan-2-yl)phenol

Cat. No.: B14403256
CAS No.: 88041-63-8
M. Wt: 242.34 g/mol
InChI Key: XXBSZIQIMUVFHD-UHFFFAOYSA-N
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Description

2-(Methanesulfonyl)-4-(2-methylbutan-2-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methanesulfonyl group and a 2-methylbutan-2-yl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfonyl)-4-(2-methylbutan-2-yl)phenol typically involves the sulfonation of a phenol derivative followed by alkylation. One common method includes:

    Sulfonation: The phenol derivative is treated with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methanesulfonyl group.

    Alkylation: The resulting sulfonated phenol is then reacted with 2-methylbutan-2-yl chloride under basic conditions to attach the alkyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfonyl)-4-(2-methylbutan-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The methanesulfonyl group can be reduced to a thiol group.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(Methanesulfonyl)-4-(2-methylbutan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methanesulfonyl)-4-(2-methylbutan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in nucleophilic and electrophilic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Methanesulfonyl)phenol: Lacks the 2-methylbutan-2-yl group.

    4-(2-methylbutan-2-yl)phenol: Lacks the methanesulfonyl group.

    2-(Methanesulfonyl)-4-methylphenol: Contains a methyl group instead of the 2-methylbutan-2-yl group.

Properties

CAS No.

88041-63-8

Molecular Formula

C12H18O3S

Molecular Weight

242.34 g/mol

IUPAC Name

4-(2-methylbutan-2-yl)-2-methylsulfonylphenol

InChI

InChI=1S/C12H18O3S/c1-5-12(2,3)9-6-7-10(13)11(8-9)16(4,14)15/h6-8,13H,5H2,1-4H3

InChI Key

XXBSZIQIMUVFHD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)O)S(=O)(=O)C

Origin of Product

United States

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